Arterolane Maleate vs. Artemisinin: Embryotoxicity Safety Margin Comparison in Rat Whole Embryo Culture
In a comparative embryotoxicity study using the rat whole embryo culture (WEC) model, arterolane maleate demonstrated a quantitatively superior safety margin relative to artemisinin. The No Observed Effect Level (NOEL) for red blood cell (RBC) damage—the primary embryotoxic endpoint—was 0.175 μg/mL for arterolane compared to 0.1 μg/mL for artemisinin, representing a 1.75-fold higher threshold for embryotoxicity [1]. This differentiation is critical for applications requiring assessment of developmental toxicity risk, as both compounds are active peroxides that induce anemia and subsequent tissue damage in rat embryos, but arterolane's higher NOEL indicates a quantitatively wider safety window in this preclinical model [2].
| Evidence Dimension | Embryotoxicity safety margin: NOEL for RBC damage |
|---|---|
| Target Compound Data | Arterolane NOEL = 0.175 μg/mL |
| Comparator Or Baseline | Artemisinin NOEL = 0.1 μg/mL |
| Quantified Difference | Arterolane NOEL is 1.75-fold higher than artemisinin |
| Conditions | Rat whole embryo culture (WEC) model; in vitro embryotoxicity assessment; RBC damage as primary endpoint |
Why This Matters
For reproductive toxicology studies or in applications where minimizing developmental toxicity risk is a selection criterion, arterolane maleate offers a quantifiably wider safety margin than artemisinin in this specific preclinical embryotoxicity model.
- [1] Longo M, Zanoncelli S, Manera D, et al. Comparative embryotoxicity of different antimalarial peroxides: in vitro study using the rat whole embryo culture model (WEC). Reprod Toxicol. 2010;30(4):583-590. View Source
- [2] Longo M, Zanoncelli S, Manera D, et al. Comparative embryotoxicity of different antimalarial peroxides: in vitro study using the rat whole embryo culture model (WEC). Reprod Toxicol. 2010;30(4):583-590. (NOEL values: arterolane 0.175 μg/mL; artemisinin 0.1 μg/mL) View Source
